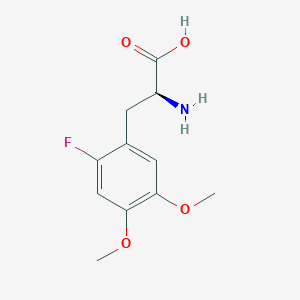
4,5-Dimethoxy-6-Fluoro L-DOPA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethoxy-6-Fluoro L-DOPA is a synthetic derivative of L-DOPA, a precursor to the neurotransmitter dopamine. This compound is of significant interest due to its potential applications in medical imaging and treatment of neurological disorders. The addition of methoxy and fluoro groups to the L-DOPA molecule enhances its properties, making it a valuable tool in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-6-Fluoro L-DOPA typically involves multiple steps. One common method includes the nucleophilic substitution of a nitro group with a fluorine atom, followed by the introduction of methoxy groups. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves automated synthesis processes to ensure consistency and scalability. The use of commercial disposable cassettes and automated modules has been reported to streamline the production process, making it feasible for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethoxy-6-Fluoro L-DOPA undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinone derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The methoxy and fluoro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like meta-chloroperoxybenzoic acid for oxidation and reducing agents like sodium borohydride for reduction. Solvents such as dimethyl sulfoxide (DMSO) and methanol are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroxy derivatives, which can be further utilized in different scientific applications.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethoxy-6-Fluoro L-DOPA has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter pathways and brain function.
Industry: The compound is used in the development of new pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 4,5-Dimethoxy-6-Fluoro L-DOPA involves its conversion to dopamine in the brain. The compound crosses the blood-brain barrier and is decarboxylated by aromatic amino acid decarboxylase to form dopamine. This process helps in replenishing dopamine levels in patients with neurological disorders, thereby alleviating symptoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoro L-DOPA: Similar in structure but lacks the methoxy groups, making it less effective in certain applications.
3,4-Dihydroxy-6-Fluoro L-Phenylalanine: Another derivative used in PET imaging but with different pharmacokinetic properties.
L-DOPA: The parent compound, widely used in the treatment of Parkinson’s disease but with different efficacy and side effects.
Uniqueness
4,5-Dimethoxy-6-Fluoro L-DOPA stands out due to its enhanced ability to cross the blood-brain barrier and its improved stability, making it more effective in medical imaging and treatment applications.
Eigenschaften
Molekularformel |
C11H14FNO4 |
|---|---|
Molekulargewicht |
243.23 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(2-fluoro-4,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H14FNO4/c1-16-9-4-6(3-8(13)11(14)15)7(12)5-10(9)17-2/h4-5,8H,3,13H2,1-2H3,(H,14,15)/t8-/m0/s1 |
InChI-Schlüssel |
DFOGJHFCUVXMFI-QMMMGPOBSA-N |
Isomerische SMILES |
COC1=C(C=C(C(=C1)C[C@@H](C(=O)O)N)F)OC |
Kanonische SMILES |
COC1=C(C=C(C(=C1)CC(C(=O)O)N)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13849754.png)
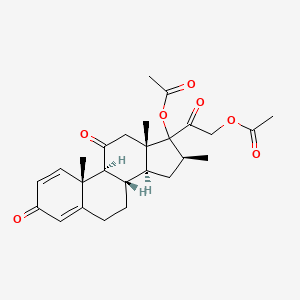
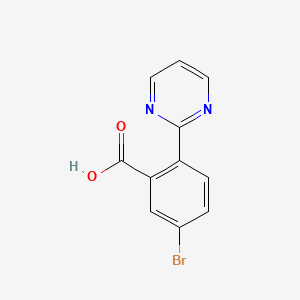

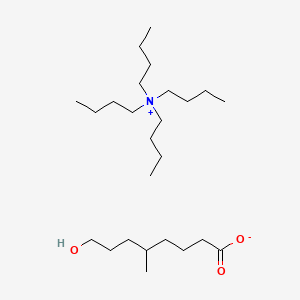
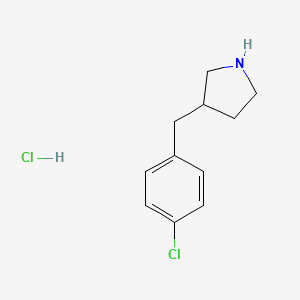
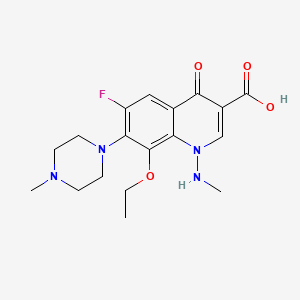

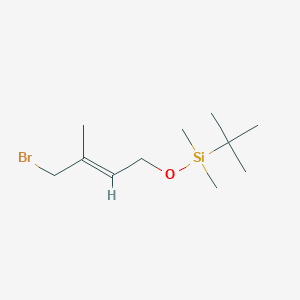
![trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine](/img/structure/B13849801.png)
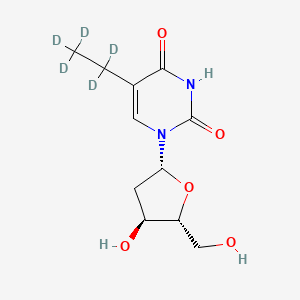
butanedioic acid](/img/structure/B13849820.png)
![2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B13849825.png)
